molecular formula C14H31BO2 B1587706 n-Tetradecylboronic acid CAS No. 100888-40-2

n-Tetradecylboronic acid

Cat. No. B1587706
M. Wt: 242.21 g/mol
InChI Key: MCUAMUGSKSODIJ-UHFFFAOYSA-N
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Description

n-Tetradecylboronic acid, also known as 1-Tetradecylboronic acid, is a chemical compound with the molecular formula C14H31BO2 . It is a subclass of organoborane compounds . This compound was originally part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of borinic acids, including n-Tetradecylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of n-Tetradecylboronic acid is represented by the SMILES notation CCCCCCCCCCCCCCB(O)O . It has a molecular weight of 242.21 g/mol .


Chemical Reactions Analysis

Boronic acid-based compounds, including n-Tetradecylboronic acid, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .


Physical And Chemical Properties Analysis

n-Tetradecylboronic acid has a melting point of 72°C to 76°C . It has a molecular weight of 242.21 g/mol .

Scientific Research Applications

Boronic acids, including n-Tetradecylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:

  • Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

  • Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .

  • Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .

  • Separation Technologies : Boronic acids have been used in the separation technologies .

  • Development of Therapeutics : Boronic acids are also used in the development of therapeutics .

  • Catalysis, Organic Synthesis, and Medicinal Chemistry : Tetradecylboronic acid finds applications in various fields, such as catalysis, organic synthesis, and medicinal chemistry.

  • Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules .

  • Building Materials for Microparticles : They have also been employed as building materials for microparticles for analytical methods .

  • Polymers for the Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .

  • Interference in Signalling Pathways : Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways .

  • Enzyme Inhibition : They have also been used for enzyme inhibition .

  • Cell Delivery Systems : Boronic acids have been used in cell delivery systems .

Safety And Hazards

n-Tetradecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Boronic acid-based compounds, including n-Tetradecylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

tetradecylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUAMUGSKSODIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393346
Record name n-Tetradecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Tetradecylboronic acid

CAS RN

100888-40-2
Record name n-Tetradecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetradecylmagnesium chloride (50 ml, 1M in THF) was added at −20° C. to THF (50 ml) followed by triethyl borate (10.2 ml, 60 mmol). The reaction mixture was stirred briefly at −20° C., and warmed up slowly over 3 hours to room temperature. Most of the solvent was removed on rotary evaporator and the concentrated mixture was poured into water (300 ml) and pH of the mixture was adjusted to about pH 4 using 12N hydrochloric acid. After being stirred for 10 hours, precipitated tetradecylboronic acid was isolated by filtration, washed three times with water and dried with air overnight. The dried white solid was washed with cold hexane to remove a trace of tetradecane and dried with air to yield 11.3 g (93%) of n-tetradecylboronic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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